2,4-Dichloro-6-(trifluoromethyl)pyridine

Vue d'ensemble

Description

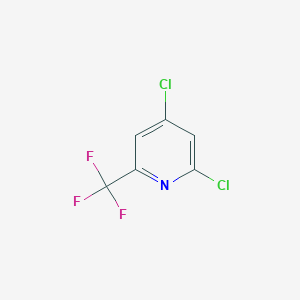

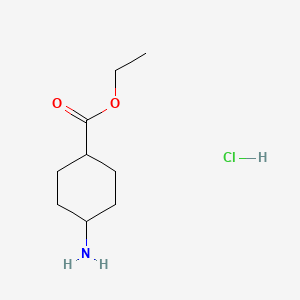

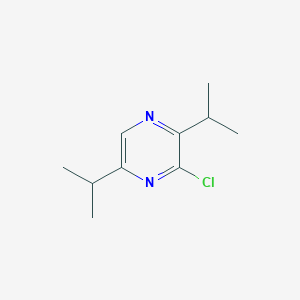

2,4-Dichloro-6-(trifluoromethyl)pyridine is a chemical compound with the linear formula C6H2Cl2F3N . It is a tri-substituted pyridine used in the preparation of pharmaceutical agents with antitumor activities .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 2,4-Dichloro-6-(trifluoromethyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6-(trifluoromethyl)pyridine is represented by the linear formula C6H2Cl2F3N . The InChI code for this compound is 1S/C6H2Cl2F3N/c7-3-1-4 (6 (9,10)11)12-5 (8)2-3/h1-2H .Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) derivatives, including 2,4-Dichloro-6-(trifluoromethyl)pyridine, are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis

2,4-Dichloro-6-(trifluoromethyl)pyridine is a liquid at room temperature . It has a molecular weight of 215.99 and a density of 1.505 g/mL at 25 °C .Applications De Recherche Scientifique

Agrochemical Industry

- Field : Agrochemical Industry

- Application : TFMP and its derivatives are key structural ingredients in the development of many agrochemical compounds . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods : The synthesis and applications of TFMP and its derivatives involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .

- Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

- Field : Pharmaceutical Industry

- Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

- Results : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Fluazinam

- Field : Chemical Synthesis

- Application : 2,3,5-DCTF, a derivative of TFMP, is used as a chemical intermediate for the synthesis of fluazinam .

- Results : It was found that the trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity than chlorine and other derivatives .

Synthesis of Fluorinated Organic Chemicals

- Field : Chemical Synthesis

- Application : TFMP and its intermediates are important ingredients for the development of many fluorinated organic chemicals . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

- Methods : The synthesis of TFMP intermediates is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

- Results : The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Synthesis of Antitumor Agents

- Field : Pharmaceutical Industry

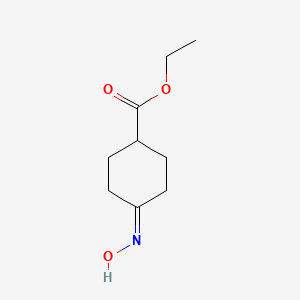

- Application : 2,6-Dichloro-4-(trifluoromethyl)pyridine, a derivative of TFMP, is used in the preparation of pharmaceutical agents with antitumor activities .

Production of Chlorfenapyr

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the signal word “Warning” and hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and keeping away from open flames, hot surfaces, and sources of ignition .

Orientations Futures

Propriétés

IUPAC Name |

2,4-dichloro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHUMUZOLTXVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544220 | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-(trifluoromethyl)pyridine | |

CAS RN |

39891-02-6 | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde](/img/structure/B1314457.png)